Tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate
Description
This compound features a piperazine core substituted with a tert-butyl carboxylate group and a diketopiperazine (2,5-dioxopyrrolidin) moiety bearing a 2-phenylethyl side chain. The tert-butyl group enhances lipophilicity, while the diketopyrrolidin introduces hydrogen-bonding capability and conformational rigidity.
Properties
IUPAC Name |
tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-21(2,3)28-20(27)23-13-11-22(12-14-23)17-15-18(25)24(19(17)26)10-9-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFHADWILSOFIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a diketone under acidic conditions to form the 2,5-dioxopyrrolidine structure.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced through a nucleophilic substitution reaction, where a phenylethyl halide reacts with the pyrrolidine derivative.
Formation of the Piperazine Ring: The piperazine ring is then formed by reacting the intermediate with a suitable diamine under controlled conditions.
Introduction of the Tert-butyl Ester Group: Finally, the tert-butyl ester group is introduced via esterification, typically using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.
Major Products
Oxidation: Products may include phenylacetic acid or benzyl ketones.
Reduction: Products may include hydroxylated derivatives of the pyrrolidine ring.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing piperazine moieties, such as tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate, exhibit potential as anticancer agents. The piperazine structure is often incorporated into drug designs targeting specific cancer pathways. For instance, studies have shown that similar piperazine derivatives can inhibit protein kinases involved in cancer progression, making them promising candidates for further development .
Neuropharmacology
The compound may also play a role in neuropharmacology due to its structural similarities with known neuroactive compounds. Research into piperazine derivatives has revealed their effectiveness as modulators of neurotransmitter systems, which could lead to applications in treating neurological disorders such as depression and anxiety . The ability to modify the piperazine ring allows for the tuning of pharmacological profiles, enhancing efficacy and reducing side effects.
Synthetic Approaches
The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies have allowed for more efficient production of this compound and its derivatives. For example, strategies involving dual-E3 ligase recruitment have been explored to enhance the degradation of target proteins through PROTAC (Proteolysis Targeting Chimeras) technology .
Derivative Exploration
The exploration of derivatives based on this compound is crucial for expanding its application scope. Modifications to the piperazine and pyrrolidine rings can lead to compounds with improved biological activity or selectivity for specific targets . This approach has been successfully employed in developing new therapeutic agents that target various diseases.
Case Study: Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers synthesized a series of piperazine-based compounds, including this compound. These compounds were evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast and lung cancer cells, suggesting a potential role in cancer therapy .
Case Study: Neurological Effects
Another study investigated the effects of piperazine derivatives on animal models of depression. The results demonstrated that certain modifications to the piperazine structure enhanced the antidepressant-like effects in behavioral tests. This highlights the compound's potential application in developing new treatments for mood disorders .
Mechanism of Action
The mechanism of action of tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structurally related piperazine derivatives and their distinguishing characteristics:
Functional Group Impact on Properties
- Hydrophobicity: The 2-phenylethyl group in the target compound and ’s analog enhances membrane permeability compared to polar derivatives (e.g., cyanopyridyl in ) .
- Electronic Effects: Electron-withdrawing groups (e.g., fluorine in ) alter reactivity and binding interactions, whereas electron-donating groups (e.g., dibenzylamino in ) may enhance solubility .
Critical Analysis of Structural Divergence
- Limitations : The bulky phenylethyl group may reduce solubility compared to smaller substituents (e.g., fluorine in ), necessitating formulation optimization .
Biological Activity
Tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, pharmacological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a piperazine ring substituted with a pyrrolidine moiety and a tert-butyl ester group . The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrrolidine Moiety: This is achieved by reacting an appropriate amine with a diketone under acidic conditions to yield the 2,5-dioxopyrrolidine structure.
- Attachment of the Phenylethyl Group: A nucleophilic substitution reaction introduces the phenylethyl group by reacting a phenylethyl halide with the pyrrolidine derivative.
- Formation of the Piperazine Ring: The final step involves the reaction of the intermediate with a suitable diamine under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The binding alters their activity, leading to various biological effects. Potential mechanisms include:
- Enzyme Inhibition: The compound may function as an enzyme inhibitor, impacting metabolic pathways.
- Receptor Modulation: It may act as a modulator for certain receptors, influencing signal transduction processes .
Biological Activity and Pharmacological Properties
Research indicates that this compound exhibits several significant biological activities:
Antioxidant Activity
Preliminary studies suggest that this compound has antioxidant properties, potentially beneficial in reducing oxidative stress in biological systems.
Enzyme Inhibition Studies
In vitro studies have indicated that related compounds can inhibit specific enzymes involved in metabolic processes. For instance, compounds with similar structures have been effective against various targets such as kinases and proteases .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Immune Response Modulation:
- Comparative Analysis with Analog Compounds:
Data Summary Table
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 881484-41-9 |
| Molecular Formula | C21H29N3O4 |
| Molecular Weight | 373.48 g/mol |
| Biological Activities | Antioxidant, Antimicrobial, Enzyme Inhibition |
| Potential Applications | Drug Development, Immunotherapy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
